molecular formula C5H7ClO B8608301 But-3-ynyl chloromethyl ether

But-3-ynyl chloromethyl ether

Cat. No.: B8608301
M. Wt: 118.56 g/mol
InChI Key: DLEOKQWTWKPXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-3-ynyl chloromethyl ether (structural formula: CH₂C≡CCH₂OCH₂Cl) is a chloroalkyl ether characterized by a chloromethyl group linked to a but-3-ynyl moiety (an alkyne-containing chain). Chloroalkyl ethers are typically reactive alkylating agents used in organic synthesis, polymer production, and industrial applications. However, many are associated with significant health hazards, including carcinogenicity .

Properties

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

4-(chloromethoxy)but-1-yne

InChI

InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h1H,3-5H2

InChI Key

DLEOKQWTWKPXRW-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroalkyl Ethers

Structural and Chemical Properties

The reactivity and stability of chloroalkyl ethers depend on their substituents. Below is a comparison of key compounds:

Compound Structure Molecular Formula Molecular Weight Key Chemical Properties
But-3-ynyl chloromethyl ether CH₂C≡CCH₂OCH₂Cl C₅H₇ClO 118.56 (calc.) Hypothesized: High reactivity due to alkyne group; potential for polymerization or nucleophilic substitution.
Bis(chloromethyl) ether (BCME) ClCH₂OCH₂Cl C₂H₄Cl₂O 114.96 Symmetrical ether; hydrolyzes rapidly in water to form HCl and formaldehyde; carcinogenic .
Chloromethyl methyl ether (CMME) CH₃OCH₂Cl C₂H₅ClO 80.51 Volatile liquid; hydrolyzes to formaldehyde and HCl; highly carcinogenic .
Benzyl chloromethyl ether C₆H₅CH₂OCH₂Cl C₈H₉ClO 156.61 Lachrymator; reacts with water/alcohols to release HCl; used in alkylation reactions .
Bis(2-chloroethyl) ether (BCEE) ClCH₂CH₂OCH₂CH₂Cl C₄H₈Cl₂O 143.02 Stable liquid; low water solubility; used as a solvent; toxic and potentially carcinogenic .

Toxicity and Carcinogenicity

  • The alkyne group may alter metabolic pathways.
  • BCME: Classified as a human carcinogen (IARC Group 1); linked to lung cancer in occupational exposures .
  • CMME: Technical-grade forms contain BCME impurities, making them carcinogenic; regulated under OSHA standards .
  • BCEE: Causes respiratory and dermal irritation; animal studies indicate carcinogenicity at high doses .

Regulatory Status

  • BCME and CMME: Listed as carcinogens by OSHA, IARC, and NTP; strict workplace controls required .
  • BCEE : Regulated under EPA guidelines; exposure limits set by NIOSH (0.01 ppm) .
  • This compound : Likely subject to similar regulations if commercialized, given structural similarities.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for Chloromethyl Methyl Ether (CMME) to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Establish OSHA-regulated marked areas for CMME use . Train personnel on compatibility issues (e.g., avoid peroxides and moisture, which generate toxic HCl gas) . Use non-sparking tools and grounded metal containers during transfers to prevent static ignition .
  • Storage : Store in tightly sealed containers in cool, dry, ventilated areas away from heat/flames. Refrigeration is recommended to minimize decomposition .
  • Safety Gear : Wear PPE (gloves, goggles, respirators) due to CMME’s corrosivity and carcinogenicity .

Q. How can researchers effectively characterize Chloromethyl Methyl Ether using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to identify methyl (δ ~3.3 ppm) and chloromethyl (δ ~5.4 ppm) protons. 13^13C NMR resolves the ether oxygen’s deshielding effect on adjacent carbons .
  • IR Spectroscopy : Detect C-O-C stretching vibrations (~1100 cm1^{-1}) and C-Cl stretches (~700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 80.52 (C2_2H5_5ClO) and fragmentation patterns for structural validation .

Q. What synthetic applications does Chloromethyl Methyl Ether have in organic chemistry, particularly in hydroxyl group protection?

  • Methodological Answer :

  • Hydroxyl Protection : CMME reacts with alcohols under mild conditions (e.g., room temperature, catalytic acid) to form stable methoxymethyl (MOM) ethers. Use anhydrous solvents (e.g., DCM) to prevent hydrolysis .
  • Cross-Linking in Polymers : CMME serves as a cross-linker in polymerization via nucleophilic substitution (e.g., with polyols or amines) .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the carcinogenic potential of Chloromethyl Methyl Ether in in vivo models?

  • Methodological Answer :

  • Inhalation Studies : Expose rodents (rats/mice) to controlled CMME vapor (0.1–10 ppm) over 12–24 months. Monitor lung tumor incidence via histopathology .
  • Dose-Response Analysis : Use logarithmic dosing to establish NOAEL/LOAEL. Compare with occupational exposure limits (e.g., OSHA’s 0.001 ppm) .
  • Positive Controls : Include known carcinogens (e.g., BCME) to validate assay sensitivity .

Q. How should researchers address discrepancies in genotoxicity data for Chloromethyl Methyl Ether across different studies?

  • Methodological Answer :

  • Study Replication : Repeat assays (e.g., Ames test, micronucleus assay) under standardized conditions (e.g., metabolic activation with S9 liver fractions) .
  • Endpoint Validation : Cross-reference DNA adduct formation (via 32^{32}P-postlabeling) with in vitro lymphocyte DNA inhibition data (e.g., 5 mL/L exposure in human cells) .
  • Confounder Analysis : Control for impurities (e.g., BCME in technical-grade CMME) using HPLC purification .

Q. What methodologies are optimal for detecting trace levels of Chloromethyl Methyl Ether in environmental samples?

  • Methodological Answer :

  • GC-MS : Employ capillary columns (DB-5MS) and electron capture detection (ECD) for sensitivity to chlorinated compounds. Use deuterated CMME as an internal standard .
  • Sample Preparation : Extract air samples with Tenax tubes or impingers containing anhydrous ethanol to prevent hydrolysis .
  • Limit of Detection (LOD) : Achieve sub-ppb detection via solid-phase microextraction (SPME) coupled with tandem MS .

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